molecular formula C24H19NO8 B13648339 5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid

5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B13648339
M. Wt: 449.4 g/mol
InChI Key: GBOUXERKDPFKJJ-UHFFFAOYSA-N
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Description

5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple carboxylic acid groups and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dicarboxybenzaldehyde with 3-(dimethylamino)benzaldehyde under acidic conditions, followed by cyclization and oxidation steps to form the final product. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic rings or the dimethylamino group.

Scientific Research Applications

5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or drug candidate due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its multiple functional groups.

Mechanism of Action

The mechanism of action of 5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The dimethylamino group may also participate in interactions with biological molecules, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(3,5-dicarboxyphenyl)benzene: Similar structure but lacks the dimethylamino group.

    5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione: Contains a cyclohexanedione core instead of the benzene-1,3-dicarboxylic acid core.

Uniqueness

The uniqueness of 5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid lies in its combination of multiple carboxylic acid groups and a dimethylamino group, providing a versatile platform for various chemical modifications and interactions. This makes it particularly valuable for applications requiring multifunctional compounds.

Properties

Molecular Formula

C24H19NO8

Molecular Weight

449.4 g/mol

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C24H19NO8/c1-25(2)20-11-12(13-5-15(21(26)27)9-16(6-13)22(28)29)3-4-19(20)14-7-17(23(30)31)10-18(8-14)24(32)33/h3-11H,1-2H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33)

InChI Key

GBOUXERKDPFKJJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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